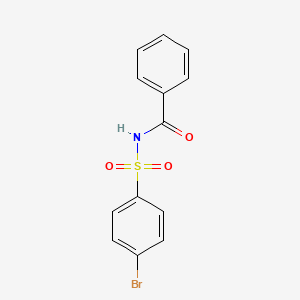

N-(4-bromophenyl)sulfonylbenzamide

Übersicht

Beschreibung

“N-(4-Bromophenyl)sulfonylbenzamide” is a chemical compound that has been identified as the first inhibitor of aggregation of the polyglutamine (polyQ) sequence of the Huntington’s Disease protein (huntingtin) . PolyQ aggregation is neurotoxic, and inhibitors of aggregation may be therapeutic in HD and other polyQ diseases .

Synthesis Analysis

The synthesis of compounds similar to “this compound” involves the design and creation of novel compounds, containing in their molecules an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .Molecular Structure Analysis

The molecular formula of “this compound” is C13H10BrNO . It has an average mass of 276.129 Da and a monoisotopic mass of 274.994568 Da .Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular formula of C13H10BrNO and an average mass of 276.129 Da .Wirkmechanismus

Mode of Action

It is known that the compound belongs to the class of organic compounds known as n-benzylbenzamides These compounds typically interact with their targets through various mechanisms, which may include binding to specific receptors or enzymes, inhibiting or activating cellular pathways, or modulating gene expression

Biochemical Pathways

N-substituted benzamides have been shown to inhibit nf b activation and induce apoptosis

Result of Action

Given that n-substituted benzamides have been shown to inhibit nf b activation and induce apoptosis , it is possible that N-(4-bromobenzenesulfonyl)benzamide may have similar effects

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-bromophenyl)sulfonylbenzamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. This compound is also stable and can be stored for a long time without degradation. However, this compound has some limitations for lab experiments. It is insoluble in water, which limits its use in aqueous solutions. Moreover, this compound has low solubility in some organic solvents, which can limit its use in some experiments.

Zukünftige Richtungen

N-(4-bromophenyl)sulfonylbenzamide has several potential future directions. It can be used as a fluorescent probe for the detection of sulfonamide antibiotics in environmental samples. Moreover, this compound can be further developed as an inhibitor of carbonic anhydrase IX for the treatment of cancer. This compound can also be used as a ligand for the development of new materials such as metal-organic frameworks. Furthermore, this compound can be modified to increase its solubility in water and organic solvents, which can expand its use in lab experiments.

Conclusion:

In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound can be synthesized using a simple and efficient method. It has been used as a fluorescent probe for detecting sulfonamide antibiotics in environmental samples, an inhibitor of carbonic anhydrase IX for the treatment of cancer, and a ligand for the development of new materials. This compound has several advantages for lab experiments, but it also has some limitations. This compound has several potential future directions, which can expand its use in scientific research.

Wissenschaftliche Forschungsanwendungen

N-(4-bromophenyl)sulfonylbenzamide has been widely used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for detecting sulfonamide antibiotics in environmental samples. This compound has also been used as an inhibitor of carbonic anhydrase IX, which is a potential target for the treatment of cancer. Moreover, this compound has been used as a ligand for the development of new materials such as metal-organic frameworks.

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(4-bromophenyl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO3S/c14-11-6-8-12(9-7-11)19(17,18)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWCIZGBBBWYGPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{(E)-[(4-chloro-2-methoxy-5-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2623445.png)

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(dimethylamino)propyl]oxamide](/img/structure/B2623448.png)

![(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2623450.png)

![N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazino)ethyl]-3,4,5-triethoxybenzamide](/img/structure/B2623453.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2623455.png)

![3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide](/img/structure/B2623457.png)

![2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B2623462.png)

![(1H-indol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2623465.png)

![2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexan-1-amine](/img/structure/B2623466.png)